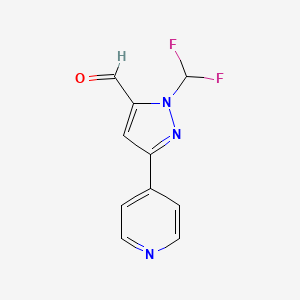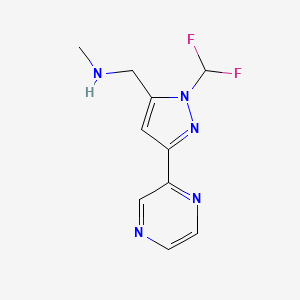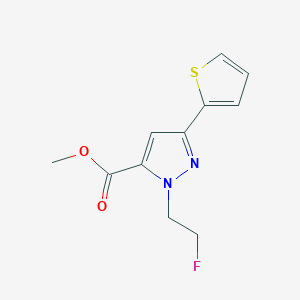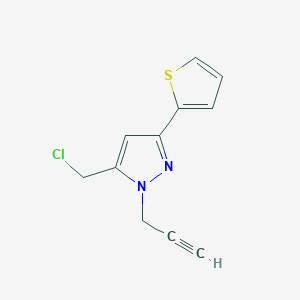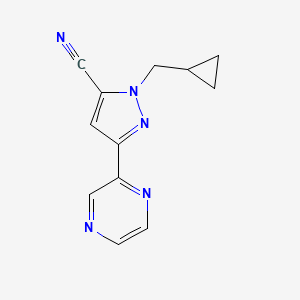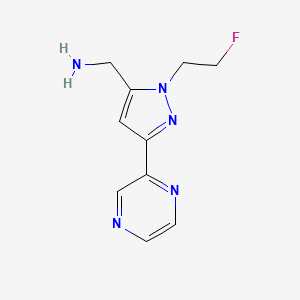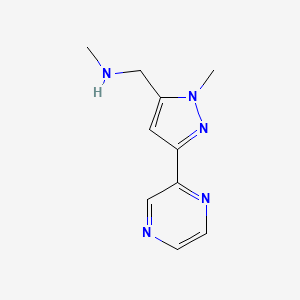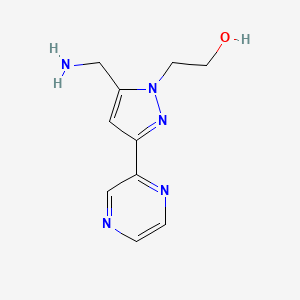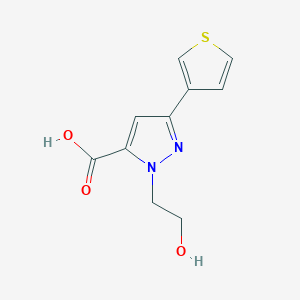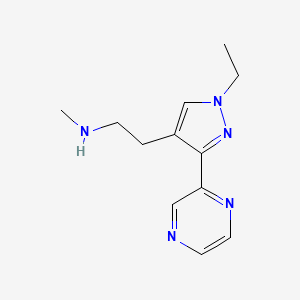
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Vue d'ensemble
Description
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, or 2-EPPM, is a pyrazole-based amine compound that has been studied for its potential applications in medicinal chemistry and drug design. This compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-viral properties. Furthermore, 2-EPPM has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). This compound has also been studied for its potential use as a drug for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Applications De Recherche Scientifique
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : A study presented the synthesis and characterization of pyrazole derivatives, including X-ray crystal study, to identify their structure and potential bioactivities. The research explored the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the identification of compounds with significant biological activity potential against breast cancer and microbes (Titi et al., 2020).
Biological Applications
- Antitumor, Antifungal, and Antibacterial Properties : The synthesis of pyrazole derivatives has shown antitumor, antifungal, and antibacterial pharmacophore sites, indicating their potential in developing treatments for various diseases. Theoretical calculations and biological activity analyses confirmed their potential against specific cancer cell lines and microbial species (Titi et al., 2020).
- Catalytic Applications : Pyrazolyl compounds were utilized to form zinc(II) carboxylate complexes, acting as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research underscores the environmental and industrial relevance of such compounds in producing polymers and carbonates under relatively mild conditions (Matiwane et al., 2020).
Antimicrobial and Anticancer Activity
- Synthesis for Medical Applications : Novel synthesis methods have been developed for creating pyrazole-containing compounds with significant antimicrobial and anticancer activities. These compounds have been tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and inducing cytotoxic effects (Hafez et al., 2016).
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-3-17-9-10(4-5-13-2)12(16-17)11-8-14-6-7-15-11/h6-9,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFRRFMLXFPRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



